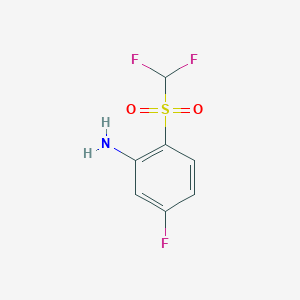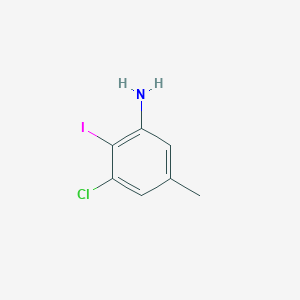
3-Chloro-2-iodo-5-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-iodo-5-methylaniline is an organic compound with the molecular formula C7H7ClIN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, iodine, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-iodo-5-methylaniline typically involves multi-step organic reactions. One common method is the halogenation of 2-iodo-5-methylaniline. The process involves:
Reduction: Conversion of the nitro group to an amine.
Halogenation: Introduction of chlorine and iodine atoms to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using appropriate catalysts and controlled reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-iodo-5-methylaniline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding nitroso or nitro compounds.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions, where the chlorine or iodine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, I2) and catalysts such as palladium (Pd) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-iodo-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Chloro-2-iodo-5-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, depending on the specific molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-methylaniline: Similar structure but lacks the iodine atom.
2-Iodo-5-methylaniline: Similar structure but lacks the chlorine atom.
3-Chloro-2-iodoaniline: Similar structure but lacks the methyl group
Uniqueness
3-Chloro-2-iodo-5-methylaniline is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C7H7ClIN |
|---|---|
Molekulargewicht |
267.49 g/mol |
IUPAC-Name |
3-chloro-2-iodo-5-methylaniline |
InChI |
InChI=1S/C7H7ClIN/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 |
InChI-Schlüssel |
DJCGTPGPDWWHFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Cl)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


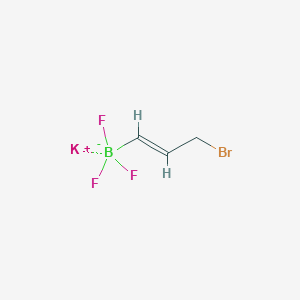
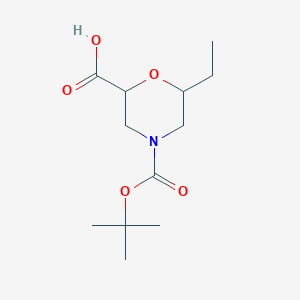
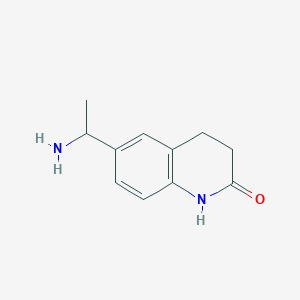
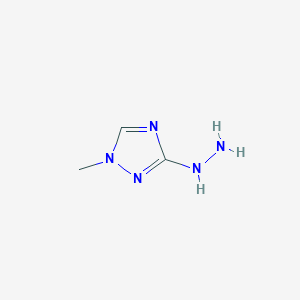

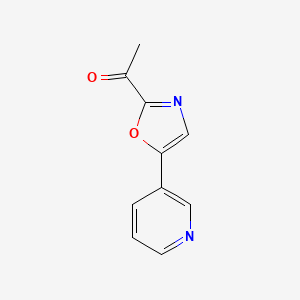
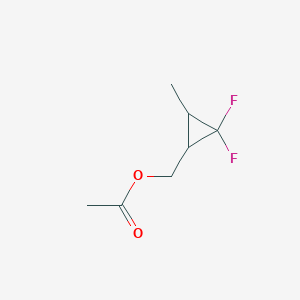
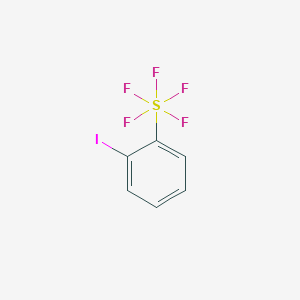
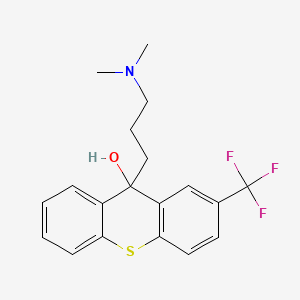

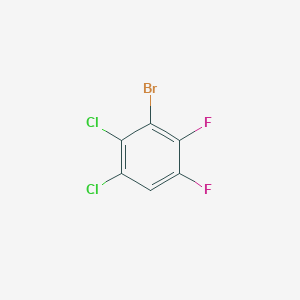
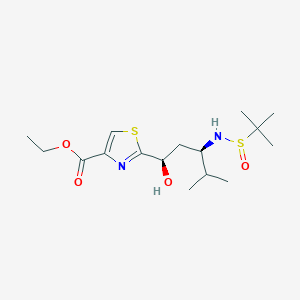
![N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15200765.png)
